![molecular formula C9H11NO4S B3043794 3-Methyl-2-(methylsulfonamido)benzoic acid CAS No. 926206-21-5](/img/structure/B3043794.png)
3-Methyl-2-(methylsulfonamido)benzoic acid
Overview
Description
“3-Methyl-2-(methylsulfonamido)benzoic acid” is a chemical compound with the molecular formula C9H11NO4S . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Methyl-2-(methylsulfonamido)benzoic acid” can be represented by the InChI code: 1S/C9H11NO4S/c1-6-4-3-5-7 (9 (11)12)8 (6)10-15 (2,13)14/h3-5,10H,1-2H3, (H,11,12) . This indicates that the molecule consists of a benzoic acid group with a methyl and a methylsulfonamido substituent .Scientific Research Applications
Plant Stress Tolerance
3-Methyl-2-(methylsulfonamido)benzoic acid, a derivative of benzoic acid, shows potential in enhancing plant stress tolerance. Benzoic acid and its derivatives have been found to induce tolerance to various stresses like heat, drought, and chilling in plants such as bean and tomato. This is similar to the effects observed with salicylic and acetylsalicylic acids. Notably, benzoic acid is effective at lower concentrations compared to its derivatives (Senaratna et al., 2004).
Catalysis in Organic Synthesis
In organic chemistry, derivatives of 3-methyl-2-(methylsulfonamido)benzoic acid have been used as catalysts. For instance, ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 has been effective in catalyzing the synthesis of benzimidazole derivatives at room temperature, showcasing its efficiency and environmental friendliness (Khazaei et al., 2011).
Synthesis of Cardiotonic Drugs
The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole, involves the use of 4-methyl-3-nitrobenzenesulfonic acid. This process highlights the role of sulfonic acid derivatives in the pharmaceutical industry (Lomov, 2019).
Photocatalysis and Radical Chemistry
The photocatalytic sulfonylation of 3-(methylsulfonyl)benzo[b]thiophenes, using a radical relay strategy, illustrates the application of methylsulfonyl derivatives in advanced photocatalytic processes. This method highlights the role of these compounds in developing efficient photocatalytic systems (Gong et al., 2019).
Spectrophotometric Analysis
Derivatives like 2-(2-thiazolylazo)-4-methyl-5-(sulfomethylamino)benzoic acid have been used in spectrophotometric determination of elements such as cobalt, showcasing their application in analytical chemistry (Wada et al., 1982).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-(methanesulfonamido)-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-4-3-5-7(9(11)12)8(6)10-15(2,13)14/h3-5,10H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQNVHVGWIKBIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(methylsulfonamido)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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